Welcome to the BenchChem Online Store!
molecular formula C10H11ClN2O3 B8410420 N-[1-(4-chloro-3-nitrophenyl)ethyl]acetamide CAS No. 1242268-38-7

N-[1-(4-chloro-3-nitrophenyl)ethyl]acetamide

Cat. No. B8410420
M. Wt: 242.66 g/mol
InChI Key: DZTFARHMQWPFIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08921405B2

Procedure details

TEA (0.28 mL, 2.0 mmol) followed by acetylchloride (96 L, 1.3 mmol) were added to 4-chloro-methyl-3-nitrobenzylamine (0.27 g, 1.3 mmol) in THF (5 mL) at rt. The mixture was stirred at rt for 3.5 h and additional acetylchloride (20 L, 0.27 mmol) was added. After 1 h at rt, NaHCO3 (aq, 5%) was added and the mixture extracted with EtOAc.
[Compound]
Name
TEA
Quantity
0.28 mL
Type
reactant
Reaction Step One
Quantity
96 L
Type
reactant
Reaction Step Two
Quantity
0.27 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
20 L
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[Cl:5][C:6]1[CH:14]=[CH:13][C:9]([CH2:10][NH:11]C)=[CH:8][C:7]=1[N+:15]([O-:17])=[O:16].[C:18]([O-])(O)=O.[Na+]>C1COCC1>[Cl:5][C:6]1[CH:14]=[CH:13][C:9]([CH:10]([NH:11][C:1](=[O:3])[CH3:2])[CH3:18])=[CH:8][C:7]=1[N+:15]([O-:17])=[O:16] |f:2.3|

Inputs

Step One
Name
TEA
Quantity
0.28 mL
Type
reactant
Smiles
Step Two
Name
Quantity
96 L
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
0.27 g
Type
reactant
Smiles
ClC1=C(C=C(CNC)C=C1)[N+](=O)[O-]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
20 L
Type
reactant
Smiles
C(C)(=O)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 1 h at rt
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with EtOAc

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
Smiles
ClC1=C(C=C(C=C1)C(C)NC(C)=O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.